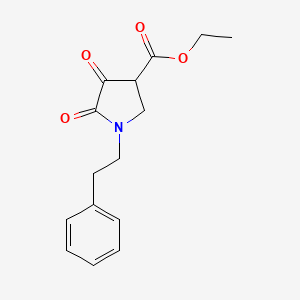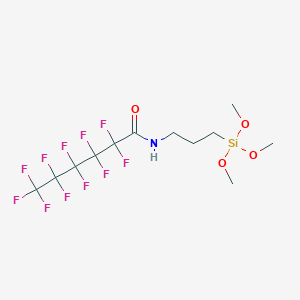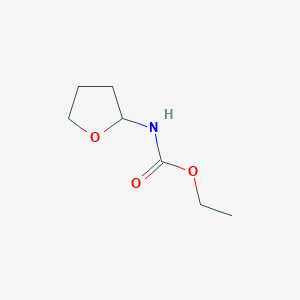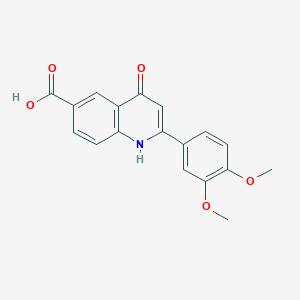
Ethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenethyl group, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green and expeditious method is characterized by high yields and easy isolation of the products without involving complex separation methods.
Industrial Production Methods
The use of mechano-chemical processes, such as planetary ball milling and microwave irradiation, can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Indole derivatives: While structurally different, indole derivatives share some biological activities and applications.
The uniqueness of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
54799-37-0 |
|---|---|
Molekularformel |
C15H17NO4 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
ethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(14(18)13(12)17)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI-Schlüssel |
GEAVJBAVJBPHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)


![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)


